molecular formula C10H8FNO2 B1416173 Methyl 6-fluoro-1H-indole-3-carboxylate CAS No. 649550-97-0

Methyl 6-fluoro-1H-indole-3-carboxylate

Cat. No. B1416173
CAS RN: 649550-97-0
M. Wt: 193.17 g/mol
InChI Key: AGSZPNLHIFZEIT-UHFFFAOYSA-N
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Description

“Methyl 6-fluoro-1H-indole-3-carboxylate” is a chemical compound with the molecular formula C10H8FNO2 . It is a solid substance and is used in various chemical reactions .


Synthesis Analysis

Indole derivatives, such as “Methyl 6-fluoro-1H-indole-3-carboxylate”, are essential precursors for the synthesis of active molecules . They are used in Multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy where more than two starting materials combine through covalent bonds to afford a single product .


Molecular Structure Analysis

The molecular structure of “Methyl 6-fluoro-1H-indole-3-carboxylate” is represented by the InChI code: 1S/C10H8FNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3 .


Chemical Reactions Analysis

“Methyl 6-fluoro-1H-indole-3-carboxylate” participates in various chemical reactions. For instance, it is used in the synthesis of indole derivatives, which are prevalent moieties present in selected alkaloids .


Physical And Chemical Properties Analysis

“Methyl 6-fluoro-1H-indole-3-carboxylate” is a solid substance . It has a molecular weight of 193.18 . The compound should be stored in a sealed, dry environment at room temperature .

Scientific Research Applications

Antiviral Activity

Indole derivatives, including Methyl 6-fluoro-1H-indole-3-carboxylate, have shown potential as antiviral agents . For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .

Anti-inflammatory Activity

Indole derivatives are known to possess anti-inflammatory properties . This suggests that Methyl 6-fluoro-1H-indole-3-carboxylate could potentially be used in the development of new anti-inflammatory drugs.

Anticancer Activity

Indole derivatives have been found to exhibit anticancer activities . Methyl 6-fluoro-1H-indole-3-carboxylate could potentially be used in the development of new anticancer drugs.

Antimicrobial Activity

Indole derivatives have shown antimicrobial properties . This suggests that Methyl 6-fluoro-1H-indole-3-carboxylate could potentially be used in the development of new antimicrobial drugs.

Inhibitor of Botulinum Neurotoxin

Methyl 6-fluoro-1H-indole-3-carboxylate has been used as a reactant for the preparation of inhibitors of botulinum neurotoxin .

ITK Inhibitors

Methyl 6-fluoro-1H-indole-3-carboxylate has been used as a reactant for the preparation of ITK inhibitors . ITK inhibitors are used in the treatment of various diseases, including cancer and autoimmune diseases.

CB2 Cannabinoid Receptor Ligands

Methyl 6-fluoro-1H-indole-3-carboxylate has been used as a reactant for the preparation of CB2 cannabinoid receptor ligands . These ligands are used in the treatment of pain and inflammation.

Inhibitors of Hepatitis C Virus NS5B Polymerase

Methyl 6-fluoro-1H-indole-3-carboxylate has been used as a reactant for the preparation of inhibitors of hepatitis C virus NS5B polymerase . These inhibitors are used in the treatment of hepatitis C.

Safety and Hazards

“Methyl 6-fluoro-1H-indole-3-carboxylate” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion or irritation and serious eye damage or eye irritation. It may also cause specific target organ toxicity after a single exposure, with the respiratory system being a potential target .

properties

IUPAC Name

methyl 6-fluoro-1H-indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c1-14-10(13)8-5-12-9-4-6(11)2-3-7(8)9/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSZPNLHIFZEIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CNC2=C1C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50652977
Record name Methyl 6-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-fluoro-1H-indole-3-carboxylate

CAS RN

649550-97-0
Record name Methyl 6-fluoro-1H-indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50652977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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